molecular formula C10H11Cl2N B15125672 (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine

Katalognummer: B15125672
Molekulargewicht: 216.10 g/mol
InChI-Schlüssel: SRLDAXGWHMTDHZ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 3,5-dichlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine is unique due to its chiral nature and the combination of cyclopropyl and 3,5-dichlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H11Cl2N

Molekulargewicht

216.10 g/mol

IUPAC-Name

(S)-cyclopropyl-(3,5-dichlorophenyl)methanamine

InChI

InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2/t10-/m0/s1

InChI-Schlüssel

SRLDAXGWHMTDHZ-JTQLQIEISA-N

Isomerische SMILES

C1CC1[C@@H](C2=CC(=CC(=C2)Cl)Cl)N

Kanonische SMILES

C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.